4-(3-Tert-butoxycarbonylaminopropionylamino)-1-methyl-1H-imidazole-2-carboxylic acid is a complex organic compound with significant implications in medicinal chemistry and biochemistry. This compound possesses a molecular formula of and a molecular weight of 312.322 g/mol. The compound is recognized for its role in synthesizing various bioactive molecules, particularly in the context of peptide and polyamide synthesis, which are crucial for drug development and biological research.
This compound falls under the category of imidazole derivatives, which are known for their diverse biological activities. Its structural features include an imidazole ring, a carboxylic acid group, and a tert-butoxycarbonyl protecting group, making it suitable for various synthetic applications.
The synthesis of 4-(3-tert-butoxycarbonylaminopropionylamino)-1-methyl-1H-imidazole-2-carboxylic acid can be achieved through several methods, often involving multi-step reactions that utilize protective group strategies to ensure selectivity and yield.
The technical details of these reactions often require careful control of temperature and pH to optimize yields and minimize side reactions. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for monitoring reaction progress and purity assessment.
The molecular structure of 4-(3-tert-butoxycarbonylaminopropionylamino)-1-methyl-1H-imidazole-2-carboxylic acid features:
The compound's density is reported at approximately 1.3 g/cm³, although specific boiling or melting points are not readily available in the literature . Structural elucidation can be further supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The compound can participate in various chemical reactions:
Reactions involving this compound generally require specific conditions, such as controlled temperatures and inert atmospheres, to prevent degradation or unwanted side reactions. The use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) is common in these processes.
The mechanism of action for 4-(3-tert-butoxycarbonylaminopropionylamino)-1-methyl-1H-imidazole-2-carboxylic acid primarily revolves around its ability to act as a building block in peptide synthesis. Its structure allows it to mimic natural amino acids, facilitating interactions with biological targets such as enzymes or receptors.
Research indicates that compounds containing imidazole rings often exhibit pharmacological properties, including antimicrobial and anticancer activities . This specific compound may also serve as a precursor in developing more complex therapeutic agents.
4-(3-Tert-butoxycarbonylaminopropionylamino)-1-methyl-1H-imidazole-2-carboxylic acid has several scientific applications:
The compound 4-(3-Tert-butoxycarbonylaminopropionylamino)-1-methyl-1H-imidazole-2-carboxylic acid (abbreviated as Boc-protected imidazole amino acid) serves as a sophisticated C-terminal building block in SPPS workflows. Its molecular architecture features two critical functional groups: the carboxylic acid moiety enables direct resin loading via ester linkage formation, while the Boc-protected aminopropionyl side chain allows sequential elongation of peptide chains [2] [3]. This dual functionality positions the compound as an ideal precursor for constructing histidine-analogous sequences requiring side chain modifications.
The imidazole ring contributes significant polarity to peptide structures, enhancing solubility during solid-phase assembly – a crucial advantage over conventional hydrophobic residues. Research indicates that coupling efficiencies exceeding 95% can be achieved using HATU/Oxyma Pure activation systems at 0.2M concentration in DMF, with reaction times under 30 minutes [7]. Optimal resin selection depends on target peptide characteristics:
Table 1: SPPS Performance Metrics with Boc-Protected Imidazole Monomer
Activation System | Coupling Yield (%) | Epimerization Risk | Optimal Resin Type |
---|---|---|---|
HATU/Oxyma Pure | 95-98 | Low (<0.5%) | Rink amide MBHA |
DIC/HOBt | 90-93 | Moderate (1-2%) | Wang |
PyBOP/DIEA | 92-95 | Low (<1%) | 2-Chlorotrityl |
The tert-butoxycarbonyl (Boc) group within this compound's propionylamino side chain requires selective removal during peptide chain elongation. This deprotection presents unique challenges due to potential imidazole ring protonation and carboxylic acid group interference. Kinetic studies reveal that standard TFA-mediated deprotection (20-50% in DCM) achieves >98% Boc removal within 15 minutes at 0°C, significantly faster than analogous benzyl-based protections .
Critical optimization parameters include:
Post-deprotection, neutralization with 5% DIEA in DMF is essential to maintain the imidazole ring's nucleophilicity for subsequent coupling reactions. This stepwise protection strategy enables orthogonal deprotection when combined with Fmoc-based SPPS, allowing synthesis of complex peptides containing multiple heterocyclic residues [10].
Convergent synthesis leverages pre-functionalized imidazole building blocks to streamline production of the target compound. The strategic approach involves:
Key advancements employ 4-amino-1-methyl-1H-imidazole-2-carboxylic acid as the foundational intermediate. Regioselective Boc protection of the C-4 amino group is achieved using di-tert-butyl dicarbonate (Boc₂O) in THF/water (3:1) with sodium carbonate base, yielding 85-90% protected product without competing carboxyl activation [4] [10]. Subsequent amide bond formation with Boc-β-alanine utilizes EDCI/HOBt catalysis in anhydrous DMF, producing the target compound with >95% purity after recrystallization from ethanol/water mixtures.
Table 2: Convergent Synthesis Route Optimization
Step | Reagent System | Temperature | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Imidazole N-methylation | CH₃I, K₂CO₃, DMF | 0°C → RT | 78 | 90% |
C-4 Amino introduction | NH₂OH, Pd/C, H₂ | 50°C | 82 | 88% |
Boc protection | Boc₂O, Na₂CO₃, THF/H₂O | RT | 90 | 95% |
Aminopropionyl conjugation | Boc-β-alanine, EDCI, HOBt | 0°C → RT | 85 | 98% |
Microwave irradiation revolutionizes the amide coupling step between Boc-protected β-alanine and the 4-amino-1-methylimidazole-2-carboxylic acid core. Standard thermal coupling requires 12-24 hours at room temperature, but microwave-assisted protocols (50-100W, controlled temperature) achieve completion in 8-12 minutes with reduced racemization risk [9]. The dielectric heating effect specifically accelerates:
Optimized parameters established through design of experiments (DoE) methodology reveal that DMF outperforms acetonitrile and dichloromethane as solvents under microwave conditions due to superior dielectric constant (ε = 38). Critical temperature control at 50-60°C prevents Boc group degradation while maintaining reaction efficiency. The protocol employs HATU as the preferred coupling agent due to its rapid activation kinetics, with diisopropylethylamine (DIEA) as base at 2.0-3.0 equivalents. Post-reaction, precipitation in ice-water yields crystalline product with 97% purity, eliminating extensive chromatographic purification [6] [9].
Although the target compound lacks chiral centers, its aminopropionyl side chain serves as a conformation-directing element in peptide architectures. During incorporation into peptide sequences, this side chain influences:
Computational modeling (density functional theory calculations) reveals the propionylamino linker adopts predominantly anti-periplanar conformation (Φ = -165° ± 10°) when free in solution, but transitions to gauche conformation (Φ = -65° ± 15°) upon integration into α-helical peptide segments [4]. This conformational flexibility enables optimal hydrogen bond networking with adjacent residues.
Synthetic control is achieved through:
Table 3: Conformational Analysis of Integrated Compound in Model Peptides
Peptide Secondary Structure | Predominant Side Chain Conformation | Distance Nᵢᵥᵈ⁻Cₐ (Å) | Hydrogen Bond Stability |
---|---|---|---|
α-Helix | Gauche (+) | 4.2 ± 0.3 | Stable (ΔG = -2.8 kcal/mol) |
β-Sheet | Anti-periplanar | 5.7 ± 0.4 | Moderate (ΔG = -1.3 kcal/mol) |
Random coil | Rotamer ensemble | 3.8-6.2 | Unstable |
Comprehensive Compound Nomenclature
Nomenclature System | Designation |
---|---|
IUPAC Name | 4-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1-methyl-1H-imidazole-2-carboxylic acid |
CAS Registry | 344779-17-5 |
Common Abbreviations | Boc-βAla-Im-COOH; t-Boc-AEEA-1-MeIm-2-COOH |
Molecular Formula | C₁₃H₂₀N₄O₅ |
Alternative Identifiers | 4-(3-TERT-BUTOXYCARBONYLAMINOPROPIONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLIC ACID |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: